ethyl 2-[2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-[[2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrimidoindole core, a thiophene ring, and an ethyl ester group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and complex chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include aryl isocyanates, aryl isothiocyanates, and cyanamides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the synthesis would likely involve similar steps to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings and the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of ethyl 2-[2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is not fully understood, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could inhibit or modulate the activity of these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate share structural similarities and biological activities.
Thiazole Derivatives: These compounds also exhibit a range of biological activities and can be synthesized using similar methods.
Uniqueness
Ethyl 2-[[2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of a pyrimidoindole core and a thiophene ring, which is not commonly found in other compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further study .
Properties
IUPAC Name |
ethyl 2-[[2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O4S2/c1-2-36-27(35)22-18-12-8-14-20(18)38-25(22)30-21(33)15-37-28-31-23-17-11-6-7-13-19(17)29-24(23)26(34)32(28)16-9-4-3-5-10-16/h3-7,9-11,13,29H,2,8,12,14-15H2,1H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMLKJCCRZOXMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)NC6=CC=CC=C64 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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